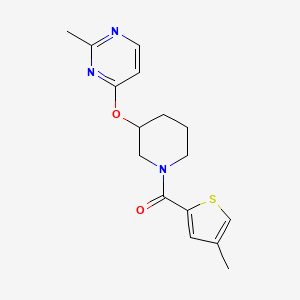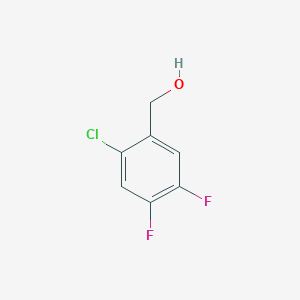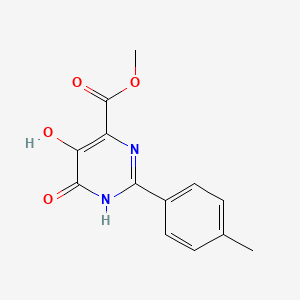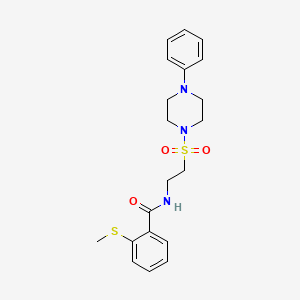
(3-((2-甲基嘧啶-4-基)氧基)哌啶-1-基)(4-甲基噻吩-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety linked to a thiophene derivative
科学研究应用
2-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
作用机制
Target of Action
The primary target of (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone interacts with PKB in an ATP-competitive manner . This compound inhibits PKB activity by competing with ATP for binding to the kinase’s active site . This interaction results in the inhibition of PKB, thereby disrupting the signaling pathways it regulates .
Biochemical Pathways
The inhibition of PKB by (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in promoting cell proliferation and survival . Key substrates of PKB, including GSK3β, FKHRL1, BAD, and mTOR, are affected, leading to changes in proliferation, protein translation, cell cycle progression, and antiapoptotic survival .
Pharmacokinetics
Modifications to the linker group between the piperidine and the lipophilic substituent have led to the development of potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone can lead to the modulation of biomarkers of signaling through PKB in vivo . This can result in the strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
生化分析
Biochemical Properties
The compound (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, as a derivative of pyrimidinamines, may act as a mitochondrial complex I electron transport inhibitor . This suggests that it could interact with enzymes, proteins, and other biomolecules involved in electron transport and energy production within cells.
Cellular Effects
Given its potential role as a mitochondrial complex I inhibitor , it may influence cell function by affecting energy production. This could have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is likely related to its potential role as a mitochondrial complex I inhibitor . It may exert its effects at the molecular level by binding to components of the mitochondrial electron transport chain, leading to inhibition of enzyme activity and changes in gene expression related to energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This would include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure the compound’s high purity for industrial applications.
化学反应分析
Types of Reactions
2-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the pyrimidine ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-methylthiophene: A simpler thiophene derivative with similar electronic properties.
4-methylthiophene-2-carboxylic acid: Shares the thiophene core but with different functional groups.
Pyrimidine derivatives: Various pyrimidine-based compounds with different substituents.
Uniqueness
2-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is unique due to its combination of a pyrimidine ring, a piperidine moiety, and a thiophene derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(20)19-7-3-4-13(9-19)21-15-5-6-17-12(2)18-15/h5-6,8,10,13H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIIYJWOPXVTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-Chlorophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2536511.png)
![4-[4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2536512.png)
![(2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2536513.png)
![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}cyclopropanesulfonamide](/img/structure/B2536514.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2536517.png)
![2-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2536518.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate](/img/structure/B2536519.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)



![2-chloro-6-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2536526.png)
